molecular formula C13H21N3O B1398770 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline CAS No. 896128-19-1

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline

Cat. No.: B1398770
CAS No.: 896128-19-1
M. Wt: 235.33 g/mol
InChI Key: GPIBTNYYADLEJS-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline is an organic compound with the molecular formula C12H19N3O It is a derivative of aniline, featuring a methoxy group at the second position and a methylpiperazinylmethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyaniline.

    Alkylation: The 2-methoxyaniline undergoes alkylation with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using hydrogenation or metal hydrides.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of dyes and pigments due to its aniline backbone.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways by binding to receptors or inhibiting enzymes, leading to downstream effects that are of therapeutic interest.

Comparison with Similar Compounds

    2-Methoxy-4-[(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Another derivative with a piperidinyl group instead of a piperazinyl group.

    4-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]aniline: A positional isomer with the methoxy and piperazinylmethyl groups swapped.

Uniqueness: 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets differently compared to its isomers and analogs.

Properties

IUPAC Name

2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17-2/h3-4,9H,5-8,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIBTNYYADLEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725791
Record name 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896128-19-1
Record name 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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